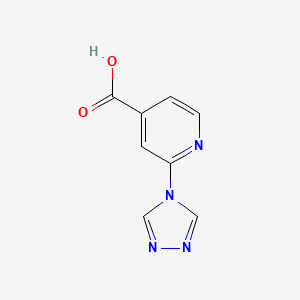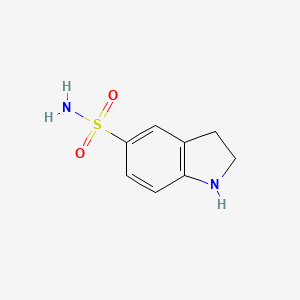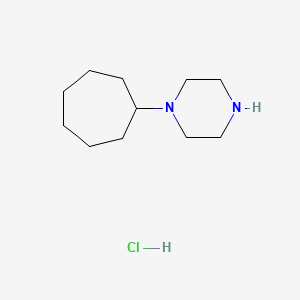
1-Cycloheptylpiperazin-Hydrochlorid
Übersicht
Beschreibung
1-Cycloheptyl-piperazine hydrochloride is a heterocyclic compound with the molecular formula C_13H_23ClN_2. It features a seven-membered cycloheptyl ring attached to a piperazine ring, which is further combined with a hydrochloride group.
Wissenschaftliche Forschungsanwendungen
1-Cycloheptyl-piperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an anxiolytic or antidepressant agent.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
Target of Action
1-Cycloheptyl-piperazine hydrochloride is a derivative of piperazine . The primary targets of piperazine derivatives are often the σ1 and σ2 receptors . These receptors are involved in various physiological processes, including pain perception, motor function, and cognitive functions .
Mode of Action
Piperazine derivatives generally act as ligands for their target receptors . They bind to these receptors and modulate their activity, which can lead to various physiological effects .
Biochemical Pathways
The modulation of σ1 and σ2 receptors can influence numerous downstream pathways, potentially affecting neuronal signaling, cellular proliferation, and other physiological processes .
Result of Action
The modulation of σ1 and σ2 receptors can lead to various physiological effects, depending on the specific receptors involved and the context of their activation .
Biochemische Analyse
Biochemical Properties
1-Cycloheptyl-piperazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as a ligand for σ1 and σ2 receptors, which are involved in modulating neurotransmitter release and cellular signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in cellular processes.
Cellular Effects
1-Cycloheptyl-piperazine hydrochloride has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating intrinsic mitochondrial signaling pathways . This compound’s ability to influence cell signaling and gene expression makes it a valuable tool for studying cellular mechanisms and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of 1-Cycloheptyl-piperazine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to σ1 and σ2 receptors, leading to the modulation of neurotransmitter release and cellular signaling pathways . Additionally, it can inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. These molecular interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cycloheptyl-piperazine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce sustained cellular responses, making it a valuable tool for long-term biochemical research.
Dosage Effects in Animal Models
The effects of 1-Cycloheptyl-piperazine hydrochloride vary with different dosages in animal models. At lower doses, it has been observed to modulate cellular signaling pathways and induce therapeutic effects without significant toxicity At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions
Metabolic Pathways
1-Cycloheptyl-piperazine hydrochloride is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the compound’s metabolism, leading to the formation of active or inactive metabolites. The interaction with specific enzymes and cofactors can influence the compound’s metabolic flux and the levels of metabolites, thereby affecting its biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of 1-Cycloheptyl-piperazine hydrochloride within cells and tissues are essential for understanding its pharmacokinetics and pharmacodynamics. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues. These interactions determine the compound’s localization and its ability to exert its biological effects.
Subcellular Localization
1-Cycloheptyl-piperazine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-piperazine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of cycloheptylamine with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods: Industrial production of 1-Cycloheptyl-piperazine hydrochloride may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure consistent quality and yield. The use of microwave reactors and heterogeneous catalysis can enhance the efficiency of the synthesis, making it more suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cycloheptyl-piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of cycloheptyl-piperazine N-oxide.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of N-substituted piperazine derivatives.
Vergleich Mit ähnlichen Verbindungen
Piperazine: A six-membered ring with two nitrogen atoms, commonly used as an anthelmintic agent.
1-Cyclohexyl-piperazine: Similar structure but with a six-membered cyclohexyl ring instead of a seven-membered cycloheptyl ring.
1-Phenylpiperazine: Contains a phenyl group attached to the piperazine ring.
Uniqueness: 1-Cycloheptyl-piperazine hydrochloride is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered counterparts. This structural difference can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
1-cycloheptylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.ClH/c1-2-4-6-11(5-3-1)13-9-7-12-8-10-13;/h11-12H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGICGXYJQOVNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429559 | |
| Record name | 1-Cycloheptyl-piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-91-1 | |
| Record name | Piperazine, 1-cycloheptyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436099-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cycloheptyl-piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


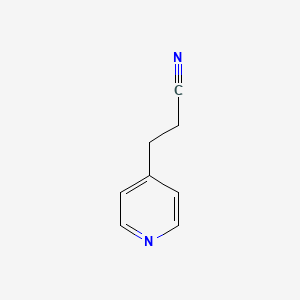
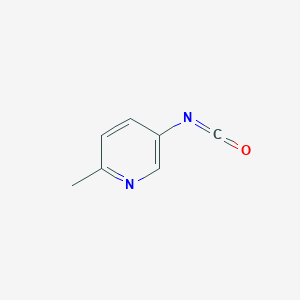
![Thieno[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1311464.png)
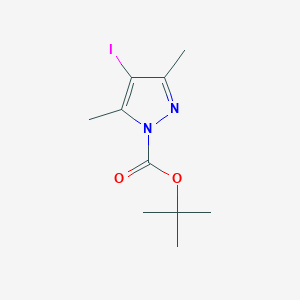
![(5-Bromo-3-benzo[b]thienyl)methanol](/img/structure/B1311466.png)
![N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1311469.png)
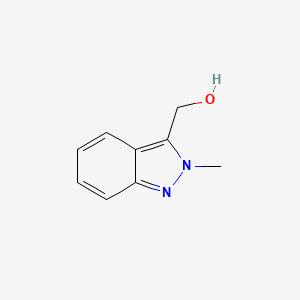
![N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine](/img/structure/B1311471.png)
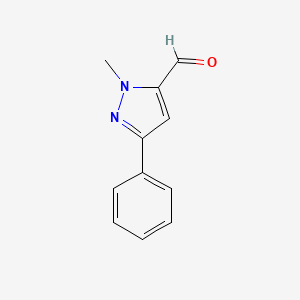
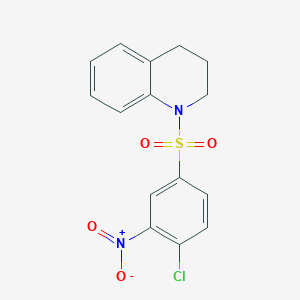
![Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1311483.png)
![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1311486.png)
